3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-8-13(17-11(2)16-10)21-12-5-6-19(9-12)15(20)18-14-4-3-7-22-14/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXQISYGIOSIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a γ-amino acid or a 1,4-diketone.
Introduction of the Pyrimidine Moiety: The 2,6-dimethylpyrimidin-4-yl group can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with an intermediate compound containing a leaving group.
Attachment of the Thiophene Group: The thiophene group is typically introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Final Coupling and Functionalization: The final step involves coupling the pyrrolidine and pyrimidine intermediates, followed by functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the potential of pyrimidine derivatives in antiviral therapies. Compounds similar to 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide have shown promising results against various viral infections. For instance, some pyrimidine-based compounds demonstrated significant inhibitory effects against HIV and other viruses, suggesting that modifications to the pyrimidine structure can enhance antiviral potency .
Cancer Research
The compound's structural features may also contribute to its activity against cancer cells. Pyrrolidine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The incorporation of thiophene and pyrimidine moieties has been linked to enhanced biological activity, making this compound a candidate for further investigation in cancer therapeutics .
Agricultural Applications
Pesticidal Properties
Compounds with similar structures have been evaluated for their insecticidal properties. The presence of the pyrimidine ring is often associated with increased effectiveness against pests. Research indicates that such compounds can disrupt pest metabolism or interfere with their reproductive systems, providing a potential avenue for developing new agrochemicals .
Herbicide Development
In addition to insecticides, there is ongoing research into the herbicidal properties of pyrimidine derivatives. These compounds may act by inhibiting specific enzymes involved in plant growth, thus controlling unwanted vegetation in agricultural settings .
Case Study 1: Antiviral Efficacy
A study published in MDPI examined various pyrimidine derivatives for their antiviral activity against HIV. Among these, compounds structurally related to this compound exhibited EC50 values indicating potent activity against the virus. The study concluded that such modifications could lead to the development of effective antiviral agents .
Case Study 2: Insecticidal Activity
Research conducted by agricultural scientists tested several pyrimidine-based compounds against common agricultural pests. The findings revealed that certain derivatives had an insecticidal effect comparable to established pesticides, suggesting that this compound could be developed into a new class of pest control agents .
Mechanism of Action
The mechanism of action of 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity. The pyrimidine and thiophene groups might facilitate binding to specific sites on the target molecule, while the pyrrolidine ring could influence the overall conformation and stability of the compound.
Comparison with Similar Compounds
Thiophene-Containing Derivatives
Thiophene-based compounds are widely explored for their bioactivity. highlights several thiophene derivatives with sulfonamide, pyrimidine, and benzothiazole moieties exhibiting potent antiproliferative activity against human breast cancer cells. Key analogs include:
| Compound ID | Structure (Simplified) | IC50 (μM) | Comparison to Doxorubicin |
|---|---|---|---|
| 26 | Thiophene-sulfonamide-thiazole | 10.25 | ~3× more potent |
| 27 | Thiophene-sulfonamide-pyrazole | 9.70 | ~3× more potent |
| 28 | Thiophene-sulfonamide-pyrimidine | 9.55 | ~3× more potent |
| 29 | Thiophene-benzothiazole | 9.39 | ~3× more potent |
Key Observations :
Pyrrolidine Carboxamide Derivatives
Pyrrolidine carboxamides are privileged scaffolds in medicinal chemistry. describes a structurally distinct analog, (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, which emphasizes the role of substituents on biological activity:
- Morpholinopyridine and trifluoroethyl groups: These substituents enhance metabolic stability and target affinity (e.g., kinase inhibition) compared to simpler alkyl or aryl groups .
- Solid-state forms : The patent focuses on polymorphic forms and salts, underscoring the importance of crystallinity and solubility in drug development. The target compound’s 2,6-dimethylpyrimidin-4-yloxy group may similarly influence its solid-state behavior, though experimental data are needed .
Metal Coordination Complexes with Carboxamide Ligands
reports a zinc coordination complex using a pyrrolidine-1-carboxamide ligand.
- Ligand properties : The carboxamide’s carbonyl and amine groups facilitate metal coordination, which could be exploited for designing metallodrugs or probes. However, the biological implications of such interactions for the target compound remain speculative .
- Structural insights : X-ray diffraction data reveal planar geometries around the zinc center, suggesting that steric effects from the target compound’s pyrimidinyloxy group might hinder metal binding compared to simpler ligands .
Biological Activity
3-[(2,6-Dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity through a review of existing literature.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved via cyclization reactions using appropriate precursors.
- Introduction of the Pyrimidine Ring : Nucleophilic substitution reactions are employed to attach the pyrimidine ring to the pyrrolidine scaffold.
- Attachment of the Thiophenyl Group : This is accomplished through reactions that introduce the thiophenyl moiety to the nitrogen of the pyrrolidine ring.
The detailed reaction conditions and specific reagents can vary based on the synthetic route chosen.
Biological Activity
The biological activity of this compound has been evaluated in various contexts:
The compound interacts with specific molecular targets such as enzymes and receptors, modulating biological pathways. Although the precise molecular interactions remain to be fully elucidated, preliminary studies suggest potential inhibitory effects on key enzymes involved in metabolic pathways.
Antiproliferative Activity
In studies assessing antiproliferative properties, compounds structurally related to this compound have shown promising results against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values indicating effective inhibition of cell proliferation in breast and colon cancer models .
Case Studies
Several studies have focused on related compounds to elucidate structure-activity relationships (SAR):
- DPP-IV Inhibition : Research on pyrrolidine derivatives has revealed potent DPP-IV inhibitors with IC50 values below 100 nM, indicating strong selectivity against closely related enzymes .
- CNS Activity : Pyrrolidine-containing compounds have been investigated for their central nervous system (CNS) activities, showing potential as therapeutic agents for neurological disorders .
Data Table: Summary of Biological Activities
| Activity Type | Related Compound | IC50 Value (nM) | Target/Context |
|---|---|---|---|
| Antiproliferative | Similar Pyrrolidine Derivative | Varies | Breast and Colon Cancer Cell Lines |
| DPP-IV Inhibition | Pyrrolidine-based Compounds | <100 | Enzyme Selectivity |
| CNS Activity | Pyrrolidine Derivatives | Not Specified | Neurological Disorders |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
